molecular formula C6H4Br2O3S B1586619 Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate CAS No. 96232-71-2

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate

Cat. No.: B1586619
CAS No.: 96232-71-2
M. Wt: 315.97 g/mol
InChI Key: BRIPHJFDXWRHAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate can be synthesized from methyl 3-hydroxythiophene-2-carboxylate through a bromination reaction. The process involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination at the 4 and 5 positions of the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate involves its interaction with various molecular targets and pathways. The presence of bromine atoms and the hydroxyl group contribute to its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its potential biological activities .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-3-hydroxythiophene-2-carboxylate
  • Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate
  • Methyl 4,5-dibromo-3-methoxythiophene-2-carboxylate

Uniqueness

Methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate is unique due to the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring, which significantly enhances its reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2O3S/c1-11-6(10)4-3(9)2(7)5(8)12-4/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIPHJFDXWRHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(S1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380590
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96232-71-2
Record name 2-Thiophenecarboxylic acid, 4,5-dibromo-3-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96232-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 4,5-dibromo-3-hydroxythiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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